

# VV261: A Prodrug Approach to Enhance the Antiviral Potential of 4'-Fluorouridine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **VV261**

Cat. No.: **B15607591**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

The emergence of novel and re-emerging RNA viruses necessitates the development of broad-spectrum antiviral therapeutics. 4'-Fluorouridine (4'-FIU), a ribonucleoside analog, has demonstrated potent and broad-spectrum inhibitory activity against a wide range of RNA viruses by targeting the viral RNA-dependent RNA polymerase (RdRp). However, its development has been hampered by suboptimal chemical stability. To overcome this limitation, **VV261** was designed as a novel double prodrug of 4'-FIU. By masking the hydroxyl and imide groups of the parent molecule, **VV261** exhibits enhanced chemical stability and favorable pharmacokinetic properties, ensuring efficient delivery of the active antiviral agent, 4'-FIU. This technical guide provides a comprehensive overview of the preclinical data on **VV261** and 4'-FIU, including its mechanism of action, antiviral spectrum, pharmacokinetics, and detailed experimental methodologies.

## Introduction: The Need for Broad-Spectrum Antivirals

The global health landscape is continually challenged by outbreaks of RNA viruses, such as influenza, respiratory syncytial virus (RSV), and coronaviruses, including SARS-CoV-2.[\[1\]](#)[\[2\]](#) The ability of these viruses to rapidly evolve and cross species barriers underscores the urgent

need for orally bioavailable, broad-spectrum antiviral drugs that can be rapidly deployed to mitigate the impact of seasonal epidemics and future pandemics.[2]

Nucleoside and nucleotide analogs are a cornerstone of antiviral therapy. They act as fraudulent substrates for viral polymerases, disrupting the replication of viral genetic material.[3] 4'-Fluorouridine (4'-FIU, also known as EIDD-2749) is a promising uridine analog that has shown potent in vitro and in vivo efficacy against a multitude of RNA viruses, including SARS-CoV-2, RSV, influenza viruses, and severe fever with thrombocytopenia syndrome virus (SFTSV).[1][4][5] Despite its potent antiviral activity, 4'-FIU suffers from poor chemical stability, particularly in acidic conditions, which could limit its therapeutic utility as an oral agent.[3][6]

To address this challenge, **VV261** was developed as a chemically stable double prodrug of 4'-FIU.[5][7][8] Prodrug strategies are a well-established approach in medicinal chemistry to improve the pharmaceutical properties of a drug, such as solubility, stability, and oral bioavailability. **VV261** is designed to be stable in the gastrointestinal tract and then be efficiently converted to the active parent compound, 4'-FIU, in the body.

## The Chemistry and Metabolic Activation of **VV261**

**VV261** is a derivative of 4'-FIU where the hydroxyl groups on the ribose sugar and the imide nitrogen on the uracil base are chemically modified. Specifically, **VV261** features three isobutyryl groups attached to the ribose moiety and a nicotinoyloxymethyl group linked to the imide-nitrogen of the uracil base.[7][8] These modifications render the molecule more stable and enhance its membrane permeability.[3]

Upon oral administration, **VV261** is absorbed and rapidly metabolized by various esterases in the intestine and liver.[3] These enzymes hydrolyze the ester bonds of the isobutyryl and nicotinoyloxymethyl groups, releasing the active parent drug, 4'-FIU.[3] Once inside the host cells, 4'-FIU undergoes a three-step phosphorylation by host cell kinases to form the pharmacologically active metabolite, 4'-fluorouridine triphosphate (4'-FIU-TP).[3]



[Click to download full resolution via product page](#)

**Caption:** Metabolic activation pathway of the prodrug **VV261**.

## Mechanism of Antiviral Action

The active metabolite, 4'-FIU-TP, is a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme essential for the replication and transcription

of RNA virus genomes.[3][4] 4'-FIU-TP mimics the natural nucleotide uridine triphosphate (UTP) and is incorporated into the nascent viral RNA strand by the RdRp.[1][9]

The incorporation of 4'-FIU-TP disrupts viral RNA synthesis through a mechanism known as delayed chain termination or transcriptional stalling.[1][4] After being incorporated, the 4'-fluoro modification on the ribose sugar is thought to cause steric hindrance, which impedes the translocation of the polymerase or the incorporation of the subsequent nucleotide, typically three to four nucleotides downstream.[1][4][6] This leads to premature arrest of RNA synthesis and prevents the production of functional viral genomes and messenger RNAs, thus inhibiting viral replication.[1][9] The precise mechanism can vary depending on the specific viral polymerase; for instance, with influenza virus, it may act as an immediate chain terminator.[9]



[Click to download full resolution via product page](#)

**Caption:** Mechanism of 4'-FIU-TP-mediated inhibition of viral RdRp.

## Preclinical Data

### In Vitro Antiviral Activity and Cytotoxicity

4'-FIU has demonstrated potent antiviral activity against a broad range of RNA viruses in various cell lines. The half-maximal effective concentration (EC50) values are typically in the low micromolar to nanomolar range. Importantly, 4'-FIU exhibits a high selectivity index (SI),

which is the ratio of the 50% cytotoxic concentration (CC50) to the EC50, indicating a wide therapeutic window. The prodrugs **VV261** and the closely related VV251 show EC50 values that are comparable to the parent compound, 4'-FlU.[3]

Table 1: In Vitro Antiviral Activity of 4'-Fluorouridine (4'-FlU) and its Prodrugs

| Virus Family  | Virus                                                     | Cell Line | Compound | EC50 (µM)   | Reference |
|---------------|-----------------------------------------------------------|-----------|----------|-------------|-----------|
| Pneumoviridae | Respiratory Syncytial Virus (RSV)                         | HEp-2     | 4'-FIU   | 0.61 - 1.2  | [1][10]   |
| Coronaviridae | SARS-CoV-2<br>(various lineages)                          | Vero E6   | 4'-FIU   | 0.2 - 0.6   | [1][10]   |
| Bunyavirales  | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero      | 4'-FIU   | 2.03 - 2.37 | [3]       |
|               | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero      | VV251    | 2.96        | [3]       |
| Arenaviridae  | Lymphocytic Choriomeningitis Virus (LCMV)                 | Vero      | 4'-FIU   | 0.04 - 0.15 | [3]       |
|               | Lymphocytic Choriomeningitis Virus (LCMV)                 | Vero      | VV251    | 0.14        | [3]       |
| Togaviridae   | Chikungunya Virus (CHIKV)                                 | U-2 OS    | 4'-FIU   | 3.89        | [2]       |

| Virus Family | Virus                  | Cell Line | Compound | EC50 (μM)  | Reference |
|--------------|------------------------|-----------|----------|------------|-----------|
|              | Mayaro Virus (MAYV)    | U-2 OS    | 4'-FIU   | ~1.2 - 3.7 | [2]       |
|              | Ross River Virus (RRV) | U-2 OS    | 4'-FIU   | ~1.2 - 3.7 | [2]       |

|| O'nyong'nyong Virus (ONNV) | U-2 OS | 4'-FIU | ~1.2 - 3.7 |[2] |

Table 2: Cytotoxicity of 4'-Fluorouridine (4'-FIU) and its Prodrugs

| Compound            | Cell Line          | CC50 (μM) | Selectivity                | Reference |
|---------------------|--------------------|-----------|----------------------------|-----------|
|                     |                    |           | Index (SI = CC50/EC50)     |           |
| <b>Human Airway</b> |                    |           |                            |           |
| 4'-FIU              | Epithelial (HAE)   | 169       | ≥1877 (vs RSV)             | [1]       |
| 4'-FIU              | U-2 OS             | >2000     | >514 (vs CHIKV)            | [2]       |
| 4'-FIU              | Various Cell Lines | >500      | 210.67 - 245.98 (vs SFTSV) | [3]       |

| VV251 | Various Cell Lines | >500 | 96.94 - 384.25 (vs SFTSV) |[3] |

## Pharmacokinetics

Pharmacokinetic studies are crucial for evaluating how a drug is absorbed, distributed, metabolized, and excreted. Studies in Sprague-Dawley rats and cynomolgus monkeys have shown that the prodrug VV251 achieves favorable systemic exposure of the parent compound 4'-FIU upon oral administration.[3] The prodrug design successfully enhances the plasma concentrations of 4'-FIU compared to administering an equimolar dose of 4'-FIU itself.[3]

Table 3: Pharmacokinetic Parameters of 4'-FIU and its Prodrug VV251

| Species            | Compound (Oral Dose) | Cmax (ng/mL) | AUC <sub>0-t</sub> (ng·h/mL) | Reference |
|--------------------|----------------------|--------------|------------------------------|-----------|
| Sprague-Dawley Rat | 4'-FIU               | 1,369        | 7,277                        | [3]       |
|                    | VV251 (21 mg/kg)     | 1,598        | 9,714                        | [3]       |
| Cynomolgus Monkey  | 4'-FIU               | 1,505        | 10,687                       | [3]       |
|                    | VV251 (10.7 mg/kg)   | 2,358        | 14,922                       | [3]       |

Data for VV251, a closely related prodrug to **VV261**, is presented to illustrate the improved pharmacokinetic profile achieved through the prodrug approach.

## In Vivo Efficacy

The antiviral efficacy of 4'-FIU and its prodrugs has been demonstrated in multiple animal models of viral diseases. Oral administration has been shown to significantly reduce viral loads and protect against disease pathology.

Table 4: In Vivo Efficacy of 4'-FIU and its Prodrugs

| Virus      | Animal Model | Compound (Oral Dose)           | Key Outcome                                       | Reference |
|------------|--------------|--------------------------------|---------------------------------------------------|-----------|
| SARS-CoV-2 | Ferret       | 4'-FIU (20 mg/kg, once daily)  | ~3-log reduction in viral burden in nasal lavages | [1]       |
| RSV        | Mouse        | 4'-FIU (5 mg/kg, once daily)   | Significant reduction in lung virus load          | [1]       |
| SFTSV      | Mouse        | VV261 (5 mg/kg/day for 7 days) | 100% protection against lethal infection          | [7][8]    |
| SFTSV      | Mouse        | VV251 (10 mg/kg, once daily)   | 100% survival                                     | [3]       |
| LCMV       | Mouse        | VV251 (1 mg/kg, once daily)    | 100% survival                                     | [3]       |

| CHIKV | Mouse | 4'-FIU (5 mg/kg, once daily) | Reduced viral tissue burden and disease signs  
|[2] |

## Experimental Protocols

### Viral Yield Reduction Assay

This assay is a standard method to quantify the ability of a compound to inhibit the production of infectious virus particles in cell culture.

- Objective: To determine the concentration of the test compound (e.g., 4'-FIU or **VV261**) that reduces the yield of infectious virus by 50% (EC50).
- Materials:
  - Host cells permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2, HEp-2 for RSV).

- 96-well cell culture plates.
- Virus stock with a known titer.
- Test compound stock solution (typically dissolved in DMSO).
- Cell culture medium (e.g., DMEM) with necessary supplements.
- Reagents for virus titration (e.g., for plaque assay or TCID50 assay).
- Methodology:
  - Cell Seeding: Seed host cells into 96-well plates to form a confluent monolayer on the day of infection.
  - Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
  - Infection: Infect the cell monolayers with the virus at a defined multiplicity of infection (MOI).
  - Treatment: After a virus adsorption period (e.g., 1 hour), remove the virus inoculum and add the media containing the different concentrations of the test compound. Include a "no-drug" virus control and a "no-virus" cell control.
  - Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 24-72 hours), depending on the virus.
  - Harvesting: Collect the cell culture supernatants, which contain the progeny virus.
  - Titration: Determine the viral titer in the harvested supernatants using a standard method like a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.
  - Data Analysis: Plot the virus yield against the compound concentration. Use non-linear regression analysis to calculate the EC50 value.

**Caption:** General workflow for a viral yield reduction assay.

## Cytotoxicity Assay (CC50 Determination)

This assay is performed in parallel with antiviral assays to determine the concentration of a compound that is toxic to the host cells.

- Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound on the host cell line used for the antiviral assay.
- Methodology:
  - Seed host cells in a 96-well plate, identical to the antiviral assay.
  - Add the same serial dilutions of the test compound to the cells (without any virus).
  - Incubate the plate for the same duration as the antiviral assay.
  - Assess cell viability using a colorimetric or fluorometric method, such as MTS, XTT, or CellTiter-Glo, which measures metabolic activity.
  - Plot cell viability against compound concentration and use non-linear regression to calculate the CC50 value.

## Conclusion and Future Directions

**VV261** represents a promising advancement in the development of orally available, broad-spectrum antiviral therapies. By employing a double prodrug strategy, **VV261** successfully addresses the chemical stability limitations of its potent parent compound, 4'-Fluorouridine, while ensuring favorable pharmacokinetic properties. The preclinical data strongly support its mechanism of action as an inhibitor of viral RdRp and demonstrate its efficacy against a wide array of clinically significant RNA viruses in both *in vitro* and *in vivo* models.

The progression of **VV261** into Phase I clinical trials for SFTS is a significant milestone.<sup>[7][8]</sup> Future research should continue to explore the full therapeutic potential of **VV261** against other RNA viruses of public health concern. Further clinical studies will be essential to establish its safety, tolerability, and efficacy in human populations. The development of molecules like **VV261** is a critical component of pandemic preparedness, offering the potential for a rapid therapeutic response to future viral threats.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4'-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4'-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. 4'-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Development of a Novel Oral 4'-Fluorouridine Double Prodrug VV261 against SFTSV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4'-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [VV261: A Prodrug Approach to Enhance the Antiviral Potential of 4'-Fluorouridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15607591#vv261-as-a-prodrug-of-4-fluorouridine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)